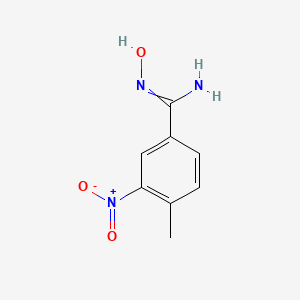
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide is an organic compound with the molecular formula C8H10N2O3 It is a derivative of benzamidine, characterized by the presence of a hydroxy group, a methyl group, and a nitro group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzamidine with hydroxylamine and nitric acid under controlled conditions. The reaction typically proceeds as follows:
Step 1: 4-methylbenzamidine is dissolved in a suitable solvent such as ethanol.
Step 2: Hydroxylamine hydrochloride is added to the solution, followed by the gradual addition of nitric acid.
Step 3: The reaction mixture is stirred at a specific temperature (usually around 0-5°C) to facilitate the formation of this compound.
Step 4: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding N-Hydroxy-4-methyl-3-amino-benzamidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N-Hydroxy-4-methyl-3-amino-benzamidine.
Substitution: Introduction of various functional groups depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.
Industry: It is utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide exerts its effects involves interactions with specific molecular targets. The hydroxy and nitro groups play a crucial role in its binding affinity to enzymes and proteins. The compound can inhibit the activity of certain enzymes by forming stable complexes, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxy-4-nitro-benzamidine: Similar structure but lacks the methyl group.
4-Methylbenzamidine: Lacks the hydroxy and nitro groups.
3-Nitrobenzamidine: Lacks the hydroxy and methyl groups.
Uniqueness
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide is unique due to the combination of hydroxy, methyl, and nitro groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H9N3O3 |
|---|---|
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
N'-hydroxy-4-methyl-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C8H9N3O3/c1-5-2-3-6(8(9)10-12)4-7(5)11(13)14/h2-4,12H,1H3,(H2,9,10) |
InChI-Schlüssel |
LYAOQDSZXTXCHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=NO)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















